molecular formula C15H18F3NO5 B12105078 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B12105078
M. Wt: 349.30 g/mol
InChI Key: YKKXYVBUZMXIKV-UHFFFAOYSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino compound.

    Formation of the hydroxyl group: The hydroxyl group can be introduced through a stereoselective reduction of a corresponding ketone intermediate using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Introduction of the trifluoromethyl group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: CF3I, CF3SO3

Major Products

The major products formed from these reactions include the corresponding carbonyl compounds, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and hydroxyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid: Lacks the Boc protection, making it more reactive.

    (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness

The presence of both the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring in (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid makes it unique. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXYVBUZMXIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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